molecular formula C14H12N2O2 B1606693 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 313527-38-7

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1606693
CAS No.: 313527-38-7
M. Wt: 240.26 g/mol
InChI Key: MUPPQVXJEWJYFB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic aromatic compound that features a benzoxazole core substituted with a methoxyphenyl group at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 3-methoxyaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzoxazole: Lacks the methoxy and amine groups, leading to different chemical properties.

    2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine: Similar structure but with the methoxy group at the 4-position.

    2-(3-Methoxyphenyl)-1,3-benzimidazole: Contains a benzimidazole core instead of benzoxazole

Uniqueness

2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both the methoxy and amine groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-8-10(15)5-6-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPQVXJEWJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352905
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313527-38-7
Record name 2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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